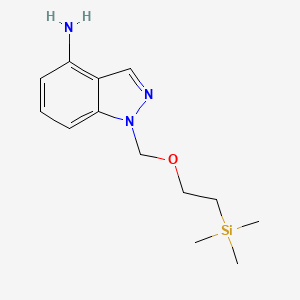

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine

CAS No.: 697739-02-9

Cat. No.: VC2724005

Molecular Formula: C13H21N3OSi

Molecular Weight: 263.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 697739-02-9 |

|---|---|

| Molecular Formula | C13H21N3OSi |

| Molecular Weight | 263.41 g/mol |

| IUPAC Name | 1-(2-trimethylsilylethoxymethyl)indazol-4-amine |

| Standard InChI | InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-13-6-4-5-12(14)11(13)9-15-16/h4-6,9H,7-8,10,14H2,1-3H3 |

| Standard InChI Key | VAAFLGXLLLTFPB-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)N |

| Canonical SMILES | C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)N |

Introduction

Chemical Properties and Structure

Structural Features and Identification

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine belongs to the indazole class of heterocyclic compounds, featuring a bicyclic structure with a benzene ring fused to a pyrazole ring. The compound has three key structural components that define its chemical behavior: the indazole core scaffold, the primary amine group at the 4-position, and the trimethylsilylethoxymethyl (SEM) protecting group at the N-1 position. This particular combination creates a molecule with both nucleophilic (amine) and protected nitrogen (indazole N-1) sites that can undergo selective chemical transformations. The SEM group serves as an essential protecting group that prevents unwanted reactions at the indazole nitrogen while allowing for modifications at other positions. According to chemical databases, this compound is identified by the CAS number 697739-02-9 and represents an important intermediate in medicinal chemistry synthesis routes.

Physical and Chemical Properties

The physical and chemical properties of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine are summarized in Table 1, which combines data from multiple sources:

| Property | Value |

|---|---|

| CAS Number | 697739-02-9 |

| Molecular Formula | C13H21N3OSi |

| Molecular Weight | 263.41 g/mol |

| Physical State | Solid |

| InChI | 1S/C13H21N3OSi/c1-18(2,3)7-6-17-10-16-13-5-4-12(14)8-11(13)9-15-16/h4-5,8-9H,6-7,10,14H2,1-3H3 |

| SMILES | NC1=CC=C2N(COCCSi(C)C)N=CC2=C1 |

| InChIKey | SYAISTLEVLPYJZ-UHFFFAOYSA-N |

| Storage Condition | Under inert gas (nitrogen or argon) at 2-8°C |

The compound exhibits characteristics typical of indazole derivatives, including aromatic properties from the indazole ring system and nucleophilicity from the primary amine group. The primary amine at the 4-position can participate in various chemical reactions, including nucleophilic substitutions, acylations, and coupling reactions with electrophiles. The SEM protecting group provides stability to the molecule during various chemical transformations and can be selectively removed under specific conditions, typically using fluoride sources like tetrabutylammonium fluoride (TBAF) .

Synthesis Methods

General Synthetic Approach

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine typically involves a protection strategy applied to 1H-indazol-4-amine. The primary synthetic route involves the reaction of 1H-indazol-4-amine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a suitable base. This reaction proceeds through a nucleophilic substitution mechanism where the N-1 of the indazole acts as a nucleophile to displace the chloride from SEM-Cl. The reaction requires careful control of conditions to ensure selectivity for the indazole nitrogen over the primary amine. Various bases can be employed in this reaction, including triethylamine, sodium hydride, or potassium carbonate, with the choice of base often depending on the desired selectivity and reaction efficiency. The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution process.

Detailed Synthesis Procedure

Based on analogous reactions described in the literature for similar compounds, a typical synthesis procedure would involve the following steps:

-

Dissolving 1H-indazol-4-amine in anhydrous DMF under inert atmosphere conditions

-

Cooling the solution to 0°C and slowly adding a base such as sodium hydride (60% dispersion in mineral oil, 1.2-1.5 equivalents)

-

Stirring the mixture for 30-60 minutes to ensure complete deprotonation

-

Dropwise addition of 2-(trimethylsilyl)ethoxymethyl chloride (1.1-1.3 equivalents) at low temperature

-

Allowing the reaction mixture to warm to room temperature and stirring for 12-16 hours

-

Monitoring the reaction progress by thin-layer chromatography or liquid chromatography-mass spectrometry

-

Quenching the reaction with saturated ammonium chloride solution

-

Extracting the product with ethyl acetate

-

Washing the organic layer with 5% lithium chloride solution to remove DMF

-

Drying over anhydrous sodium sulfate and concentrating under reduced pressure

-

Purifying by column chromatography using appropriate eluent systems

This synthesis approach is supported by similar reactions reported for related compounds with yields typically ranging from 61% to 86% depending on the specific conditions employed .

Alternative Synthesis Strategies

Applications in Medicinal Chemistry and Drug Development

Role as a Synthetic Intermediate

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active compounds. The SEM protection strategy allows for selective functionalization at various positions of the indazole ring while maintaining the reactivity of the amine group. This selective protection enables the construction of complex molecules through stepwise modifications. The compound serves as a precursor to various pharmaceutical candidates, where the amine group can be further functionalized through reactions such as amide formation, urea synthesis, or coupling with heterocyclic systems. In particular, the compound has been utilized in the synthesis of various pyrimidine and pyridazine derivatives with potential biological activities. The SEM group's stability under various reaction conditions, coupled with its selective removal using fluoride sources, makes it particularly valuable in multistep synthesis routes common in drug discovery programs .

Development of Kinase Inhibitors

Indazole derivatives, including those based on 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine, have emerged as important scaffolds in the development of kinase inhibitors. Research has demonstrated that compounds containing the indazole core can exhibit potent activity against various kinases implicated in cancer and other diseases. For example, derivatives of this compound have shown activity as inhibitors of Polo-like kinase 4 (PLK4), Pim kinases, Bcr-Abl kinases, and fibroblast growth factor receptors (FGFRs). Specifically, studies have reported that indazole derivatives can inhibit Bcr-Abl wild type and T315I mutant with IC50 values in the nanomolar range, making them promising candidates for treating drug-resistant leukemia. Other research has identified indazole-based compounds as effective inhibitors of FGFRs with IC50 values ranging from 0.9 to 6.1 nM, demonstrating their potential in treating FGFR-dependent tumors. The versatility of the indazole scaffold, combined with the synthetic utility of the SEM-protected intermediate, has enabled the development of numerous candidates for clinical evaluation .

Structure-Activity Relationship Studies

Notable Derivatives and Their Applications

Pyrimidine Derivatives

Among the most significant derivatives of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine are those containing pyrimidine moieties, such as N-(5-bromo-2-chloropyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine (CAS: 921600-50-2). This compound represents an important intermediate in the synthesis of more complex kinase inhibitors where the pyrimidine ring serves as a key pharmacophore for target binding. The molecular formula of this derivative is C17H21BrClN5OSi with a molecular weight of 454.832 g/mol. The pyrimidine ring provides additional hydrogen bond acceptors and donors that can interact with specific residues in the binding pockets of target proteins. This structural feature has proven particularly valuable in developing inhibitors of receptor tyrosine kinases and other enzymes implicated in cancer cell proliferation. The bromide and chloride substituents on the pyrimidine ring serve as functional handles for further modifications through cross-coupling reactions, enabling the creation of diverse compound libraries for biological screening. This derivative exemplifies how the basic 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine scaffold can be elaborated to create molecules with specific binding properties .

Pyridazine Derivatives

Another important class of derivatives includes those with pyridazine substituents, such as N-(6-chloro-5-(4-(trifluoromethyl)phenyl)pyridazin-3-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine (CAS: 697739-91-6). This compound has a molecular formula of C24H25ClF3N5OSi and a molecular weight of 520.022 g/mol. The pyridazine-containing derivatives often exhibit enhanced binding to specific kinase targets due to the additional nitrogen atoms that can participate in hydrogen bonding with the protein. The trifluoromethyl group contributes to increased metabolic stability and can also enhance binding affinity through hydrophobic interactions and electron-withdrawing effects. Research has shown that these pyridazine derivatives can possess activity against various kinases, including those involved in cellular signal transduction pathways relevant to cancer and inflammatory diseases. The chloro substituent on the pyridazine ring provides a site for further functionalization, allowing for optimization of pharmacokinetic properties and binding specificity. These structural modifications exemplify the medicinal chemistry strategies employed to develop compounds with optimized biological properties from the basic indazole scaffold .

Other Important Analogs

Several other analogs of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine have been developed with modifications at various positions of the indazole ring. These include 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine, which features the amine group at the 5-position instead of the 4-position, and 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine (CAS: 1214900-20-5), which includes both a repositioned amine group and an ethyl substituent at the 3-position. The ethyl-substituted derivative has a molecular formula of C15H25N3OSi and a molecular weight of 291.46 g/mol. Additionally, compounds like 3-Chloro-1H-indazol-4-amine (CAS: 54768-48-8) represent precursors or related structures that contribute to understanding the reactivity and biological properties of this class of compounds. Structure-activity relationship studies involving these analogs have provided valuable insights into the optimal substitution patterns for targeting specific kinases and other biological targets. The diversity of these analogs demonstrates the versatility of the indazole scaffold and the importance of systematic structural modifications in optimizing biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume